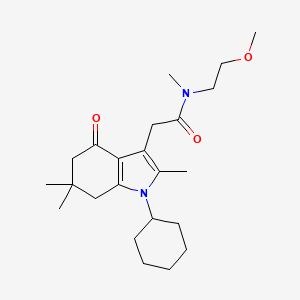
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide, also known as MPT0G211, is a novel small molecule compound that has shown potential as an anti-cancer agent. It belongs to the chromene family of compounds and has a unique chemical structure that gives it its anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide involves its ability to inhibit the activity of the proteasome, a complex of proteins that is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide leads to the accumulation of misfolded and damaged proteins, which in turn leads to the activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This ultimately leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects, as well as the ability to inhibit angiogenesis, the process by which new blood vessels are formed. Furthermore, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to have neuroprotective effects, suggesting that it may have potential as a therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide in lab experiments is that it has been extensively studied and has shown promising results as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the proteasome and other cellular processes.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide. Another area of interest is the investigation of the potential of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide and its effects on other cellular processes.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. In vivo studies have also shown that N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has anti-tumor activity in mouse models of cancer. Furthermore, N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting that it has potential as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-oxo-7-propoxy-N-(thiophen-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-3-9-26-16-7-6-15-12-18(21(24)27-19(15)13-16)20(23)22(8-10-25-2)14-17-5-4-11-28-17/h4-7,11-13H,3,8-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQFWCWPAVIJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N(CCOC)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-isopropyl-4-piperidinyl)oxy]benzamide](/img/structure/B4260589.png)

![5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B4260601.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4260607.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4260613.png)
![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)methanamine](/img/structure/B4260619.png)
![7-(2,3-difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4260624.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4260632.png)
![2-[2-(3-cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-yl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanol](/img/structure/B4260640.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B4260642.png)
![(2,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4260643.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4260644.png)
![4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B4260650.png)
![N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B4260683.png)